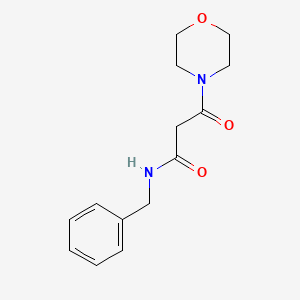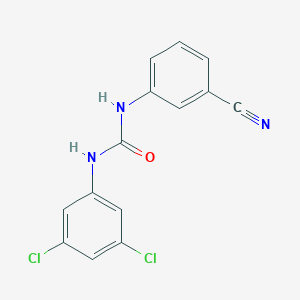
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione, also known as BIID, is a heterocyclic organic compound with a molecular formula of C14H16N2O2. It is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione is not fully understood. However, it has been proposed that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione exerts its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play important roles in DNA replication and neurotransmitter metabolism, respectively. Inhibition of these enzymes can lead to cell cycle arrest and neuronal dysfunction, which may explain the anticancer and neuroprotective effects of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione.
Biochemical and Physiological Effects
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and inhibit bacterial growth. In vivo studies have shown that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its relatively simple synthesis process, which allows for easy production of large quantities of the compound. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its limited solubility in water, which may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several potential future directions for 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione research. One area of interest is the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione derivatives with improved solubility and/or potency. Additionally, further investigation into the mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione may lead to the discovery of novel therapeutic targets for cancer and neurodegenerative diseases. Finally, the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based drug delivery systems may improve the efficacy and specificity of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based therapies.
Métodos De Síntesis
The synthesis of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione involves the reaction of 2,4-thiazolidinedione with benzylamine and isopropylamine in the presence of a catalyst. The reaction produces 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione as a white crystalline solid. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-benzyl-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYYFUPNORDTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-isopropylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)




